molecular formula C23H25N3O3S B2373240 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 958709-83-6

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2373240
CAS No.: 958709-83-6
M. Wt: 423.53
InChI Key: JZQODZLPGDFLGK-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds structurally related to N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide have shown promising antibacterial activity. For instance, analogs containing the pyrazole-1-carboxamide moiety exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Spectroscopic and Structural Characterization

The title compound's related structures have been characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, infrared spectroscopy, and structural X-ray diffraction, providing detailed insights into their molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015).

Pharmacological Activities

Similar structures to the title compound have been synthesized and evaluated for pharmacological activities, including potential anti-inflammatory effects. This research contributes to the understanding of the therapeutic potential of such compounds (Abdulla et al., 2014).

Potential in Antipsychotic Medications

Derivatives of the title compound, particularly those with the 1H-pyrazol-5-ol structure, have shown profiles similar to antipsychotic medications in animal behavioral tests, suggesting their potential use in developing new treatments for psychiatric conditions (Wise et al., 1987).

Application in Luminescent Sensing

Compounds structurally related to this compound have been utilized in luminescent sensing. For example, certain lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).

Use in Photovoltaic Devices

Thieno[3,4-b]pyrazine-based and benzothiadiazole-based donor−acceptor copolymers, structurally related to the title compound, have been synthesized and used in photovoltaic devices. Their optical properties, electrochemical behavior, and energy levels have been explored to enhance the efficiency of solar cells (Zhou et al., 2010).

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-14(2)29-18-10-8-17(9-11-18)23(27)24-22-19-12-30(28)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQODZLPGDFLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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